molecular formula C23H23FN4O5S B1241853 7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B1241853
M. Wt: 486.5 g/mol
InChI Key: LHQCNYXFOFNLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSFQ-105 is a small molecule drug that belongs to the class of fluoroquinolones. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria. The compound was initially developed by Hoffmann-La Roche, Inc. and targets bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication .

Preparation Methods

The synthesis of NSFQ-105 involves the modification of ciprofloxacin by adding a benzenesulfonylamido group to the C-7 piperazinyl ring. This modification enhances its antibacterial activity. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

NSFQ-105 undergoes several types of chemical reactions, including:

Scientific Research Applications

NSFQ-105 has several scientific research applications, including:

Mechanism of Action

NSFQ-105 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. The compound binds to the DNA gyrase-DNA complex, preventing the supercoiling of DNA and thereby inhibiting bacterial cell division. This mechanism is similar to other fluoroquinolones, but the addition of the benzenesulfonylamido group enhances its potency and target specificity .

Comparison with Similar Compounds

NSFQ-105 is structurally related to ciprofloxacin but has enhanced activity due to the addition of the benzenesulfonylamido group. Similar compounds include:

NSFQ-105 stands out due to its enhanced activity against ciprofloxacin-resistant strains and its dual-target mechanism, making it a valuable compound in the fight against antibiotic resistance .

Properties

Molecular Formula

C23H23FN4O5S

Molecular Weight

486.5 g/mol

IUPAC Name

7-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H23FN4O5S/c24-19-11-17-20(28(15-3-4-15)13-18(22(17)29)23(30)31)12-21(19)26-7-9-27(10-8-26)34(32,33)16-5-1-14(25)2-6-16/h1-2,5-6,11-13,15H,3-4,7-10,25H2,(H,30,31)

InChI Key

LHQCNYXFOFNLNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)N)F)C(=O)O

Synonyms

1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-((4-aminophenyl)sulfonyl)-1-piperazinyl)-4-oxo-3-quinoline carboxylic acid
NSFQ 105
NSFQ-105

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.